molecular formula C9H17NO2 B14073847 Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate

Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate

Cat. No.: B14073847
M. Wt: 171.24 g/mol
InChI Key: YHZLZMMKQONJRQ-UHFFFAOYSA-N
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Description

Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate is an organic compound with a cyclopropane ring substituted with an amino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of diethyl malonate with a suitable halogenated cyclopropane derivative under basic conditions to form the cyclopropane ring. Subsequent amination and esterification steps yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and purity. Continuous flow reactors and catalytic processes are often employed to enhance reaction efficiency and product yield.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and plant growth regulators.

Mechanism of Action

The mechanism of action of Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

    Methyl 1-aminocyclopropanecarboxylate: A structural analog with similar biological activity.

    1-Aminocyclopropane-1-carboxylic acid: A precursor in ethylene biosynthesis in plants.

    2-Amino-2-methyl-1-propanol: Another compound with a similar amino and carboxylate functional group.

Uniqueness: Methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate is unique due to its diethyl substitution on the cyclopropane ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 1-amino-2,2-diethylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-4-8(5-2)6-9(8,10)7(11)12-3/h4-6,10H2,1-3H3

InChI Key

YHZLZMMKQONJRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1(C(=O)OC)N)CC

Origin of Product

United States

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